molecular formula C15H15NO2S B11807205 Methyl 6-(benzylthio)-2-methylnicotinate

Methyl 6-(benzylthio)-2-methylnicotinate

Cat. No.: B11807205
M. Wt: 273.4 g/mol
InChI Key: CCPQOBNNNWZALD-UHFFFAOYSA-N
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Description

Methyl 6-(benzylthio)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzylthio group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzylthio)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzylthiol in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzylthio)-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH) in aqueous solution

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Carboxylic acids

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(benzylthio)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In terms of its potential therapeutic effects, it may interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(phenylthio)-2-methylnicotinate
  • Methyl 6-(methylthio)-2-methylnicotinate
  • Methyl 6-(ethylthio)-2-methylnicotinate

Uniqueness

Methyl 6-(benzylthio)-2-methylnicotinate is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2S/c1-11-13(15(17)18-2)8-9-14(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

CCPQOBNNNWZALD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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